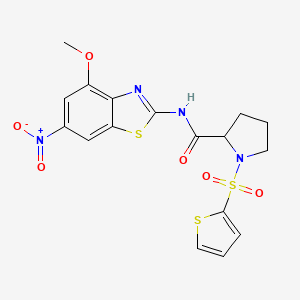

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O6S3/c1-27-12-8-10(21(23)24)9-13-15(12)18-17(29-13)19-16(22)11-4-2-6-20(11)30(25,26)14-5-3-7-28-14/h3,5,7-9,11H,2,4,6H2,1H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKMUQFXTWFIQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzothiazole Ring: Starting from 4-methoxyaniline, the benzothiazole ring is formed through a cyclization reaction with sulfur and nitrobenzene under acidic conditions.

Introduction of the Nitro Group: Nitration of the benzothiazole ring is achieved using a mixture of concentrated nitric and sulfuric acids.

Attachment of the Thiophene Sulfonyl Group: The thiophene-2-sulfonyl chloride is reacted with the nitrated benzothiazole in the presence of a base such as triethylamine.

Formation of the Pyrrolidine Carboxamide: The final step involves the reaction of the intermediate compound with pyrrolidine-2-carboxylic acid under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a hydroxyl derivative.

Reduction: Formation of an amino derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising antitumor , antibacterial , and anti-inflammatory properties. Research has shown that derivatives of benzothiazole are often evaluated for their ability to inhibit cancer cell proliferation and modulate inflammatory responses.

Case Study: Anticancer Activity

A study focused on the synthesis of related benzothiazole derivatives demonstrated that modifications at the 6-position significantly enhanced cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) . The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation.

Material Science

The compound is also explored for use in fluorescent materials and electroluminescent devices . Its structural characteristics allow for effective light absorption and emission, making it suitable for applications in organic light-emitting diodes (OLEDs).

Case Study: Electroluminescent Properties

Research has indicated that compounds with similar structures have been successfully utilized in OLED technology due to their high photoluminescence efficiency . The incorporation of thiophene groups enhances charge transport properties.

Industrial Chemistry

In industrial settings, this compound serves as a precursor for synthesizing more complex organic molecules. Its reactivity can be harnessed in various synthetic pathways to create new materials or pharmaceuticals.

Table 2: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer, Antibacterial agents | Inhibitory effects on cancer cell lines |

| Material Science | Fluorescent materials, OLEDs | High photoluminescence efficiency |

| Industrial Chemistry | Precursor for complex organic synthesis | Versatile reactivity in synthetic pathways |

Key Molecular Targets

- Enzymes : Potential inhibition of kinases involved in cell signaling.

- Receptors : Modulation of receptor activity related to inflammation.

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro and sulfonyl groups can participate in redox reactions, while the benzothiazole and pyrrolidine moieties can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

- N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (): This compound replaces the 4-methoxy and 6-nitro groups on the benzothiazole with 5,6-dimethyl substituents and introduces a pyridin-3-ylmethyl group.

6-Nitroindazole derivatives ():

Compounds like N-[3-(1H-6-nitroindazol-1-yl)-propyl]-2-(phenyl)-4-oxo-5-... share the nitro-aromatic motif but replace benzothiazole with indazole. The indazole’s fused-ring system may enhance π-π stacking interactions, while the nitro group’s position (C-6 vs. C-5 in indazole) could influence metabolic stability .

Pyrrolidine-2-Carboxamide Derivatives

(2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamides ():

These derivatives feature stereospecific (2S,4R) pyrrolidine configurations with hydroxy and thiazole substituents. Unlike the target compound’s thiophene sulfonyl group, the thiazole substituents may confer distinct hydrogen-bonding or metal-chelating properties. The hydroxy group at position 4 could enhance solubility but reduce metabolic stability compared to the nitro group in the target compound .- Sulfonamide Variations (): Compounds like (E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide replace the thiophene-2-sulfonyl group with 4-chlorophenylsulfonyl.

Spectral and Physicochemical Comparisons

Table 1: Key Spectral Data

- IR Analysis: The target compound’s carbonyl stretch (1663–1682 cm⁻¹) aligns with hydrazinecarbothioamide derivatives, while 6-nitroindazoles show similar NO₂ stretches (1541–1544 cm⁻¹), suggesting comparable electronic environments .

- ¹H-NMR : The aromatic proton shifts in the target compound (δ 7.8–8.2) are deshielded relative to indazole derivatives (δ 7.5–8.0), reflecting differences in ring substituent electronegativity .

Biological Activity

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a benzothiazole moiety, a thiophene sulfonyl group, and a pyrrolidine carboxamide structure, which contribute to its diverse biological activities.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H16N4O6S3 |

| Molecular Weight | 490.55 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general process includes:

- Formation of the Benzothiazole Ring : Starting from 4-methoxyaniline, the benzothiazole ring is formed through cyclization with sulfur and nitrobenzene under acidic conditions.

- Nitration : The benzothiazole ring is nitrated using concentrated nitric and sulfuric acids.

- Attachment of the Thiophene Sulfonyl Group : The thiophene-2-sulfonyl chloride is reacted with the nitrated benzothiazole in the presence of a base like triethylamine.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

Anticancer Activity

Several studies have highlighted its potential as an anticancer agent. For instance, compounds related to this structure have shown significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 - 15.63 | |

| A549 (Lung Cancer) | 0.12 - 2.78 | |

| PANC-1 (Pancreatic Cancer) | Not specified |

Mechanistically, these compounds may induce apoptosis in cancer cells and disrupt cell cycle progression, particularly at the G0-G1 phase.

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Its mechanism may involve interaction with specific molecular targets within microbial cells, leading to modulation of enzyme activity and disruption of cellular pathways.

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties as well. The sulfonamide and nitro groups in its structure are believed to play crucial roles in mediating these effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

- Study on Anticancer Activity : A series of derivatives based on the benzothiazole scaffold demonstrated superior cytotoxicity compared to standard chemotherapeutics like doxorubicin, indicating the potential for developing new anticancer agents .

- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds with similar structures could selectively inhibit carbonic anhydrases linked to cancer progression .

- Structure-Activity Relationship (SAR) : SAR studies have identified key functional groups that enhance biological activity, emphasizing the importance of specific substitutions on the benzothiazole and thiophene rings .

Q & A

Basic: What are the standard synthetic routes for this compound, and what reaction conditions are typically employed?

The synthesis of this compound typically involves coupling a benzothiazole core with a thiophene-sulfonyl-pyrrolidine moiety. Key steps include:

- Nitro-group introduction : Nitration of the benzothiazole ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to achieve regioselectivity at the 6-position .

- Sulfonylation : Reaction of pyrrolidine-2-carboxamide with thiophene-2-sulfonyl chloride in dichloromethane (DCM) using a base like triethylamine to neutralize HCl byproducts .

- Coupling : Amide bond formation between the benzothiazole and pyrrolidine-sulfonyl groups via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) at room temperature .

Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

- ¹H/¹³C NMR : Confirm regiochemistry of the nitro and methoxy groups on the benzothiazole. Key signals include:

- Aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzothiazole).

- Methoxy group singlet (δ ~3.9 ppm).

- Thiophene sulfonyl group protons (δ 7.2–7.8 ppm) .

- IR Spectroscopy : Validate sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the sulfonyl and nitro groups .

Advanced: How can researchers resolve contradictory NMR or mass spectrometry data when characterizing novel derivatives?

- Contradictory NMR Peaks : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, NOESY can differentiate between regioisomers by spatial proximity of substituents .

- Ambiguous Mass Data : Cross-validate with high-resolution mass spectrometry (HRMS) and isotopic pattern analysis. For sulfonamide derivatives, monitor sulfur (³²S/³⁴S) and chlorine (if present) isotope clusters .

- Case Study : Inconsistent ¹³C NMR signals for pyrrolidine carbons may arise from conformational flexibility. Variable-temperature NMR can "freeze" rotamers for clearer assignments .

Advanced: What computational strategies can optimize the synthesis yield of this compound?

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states for critical steps like sulfonylation or amide coupling. Identify energy barriers and optimize solvent/base combinations to lower activation energy .

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal molar ratios (e.g., EDC:HOBt:amine) and solvent polarity for coupling efficiency .

- Case Study : For low-yield nitrobenzothiazole intermediates, computational screening of nitrating agents (e.g., AcONO₂ vs. HNO₃) can predict regioselectivity and side-product formation .

Advanced: How should researchers design experiments to investigate the impact of structural modifications on bioactivity?

- Systematic Substituent Variation : Synthesize analogs with:

- Electron-withdrawing groups (e.g., Cl, CF₃) at the benzothiazole 4-position to assess π-stacking interactions.

- Bulky substituents on pyrrolidine to probe steric effects on target binding .

- Bioactivity Assays : Use dose-response curves (IC₅₀/EC₅₀) in enzyme inhibition or cell-based assays. Compare with molecular docking simulations to correlate activity with substituent electronic profiles .

Advanced: What methodologies are recommended for analyzing discrepancies in bioactivity data across batches?

- Batch Variability Analysis :

- Purity Profiling : Quantify impurities via HPLC-MS and correlate with bioactivity outliers .

- Crystallography : Assess polymorphic forms (e.g., anhydrous vs. solvated crystals) that may alter solubility and activity .

- Statistical Workflow : Apply multivariate analysis (e.g., PCA) to identify critical variables (e.g., reaction temperature, catalyst aging) linked to bioactivity inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.